molecular formula C19H13ClN4O4S B3399052 6-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1032003-50-1

6-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Numéro de catalogue: B3399052
Numéro CAS: 1032003-50-1
Poids moléculaire: 428.8
Clé InChI: WVBKKSVSABUYNG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 6-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one features a complex heterocyclic architecture. Its core structure includes:

  • A quinazolin-8-one scaffold fused with a [1,3]dioxolo group (positions 4,5-g), contributing to electron-rich aromaticity.
  • A 7-methyl substituent enhancing steric and electronic effects.

Propriétés

IUPAC Name

6-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O4S/c1-24-18(25)12-6-14-15(27-9-26-14)7-13(12)21-19(24)29-8-16-22-17(23-28-16)10-3-2-4-11(20)5-10/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBKKSVSABUYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC(=CC=C5)Cl)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of an oxidizing agent.

    Attachment of the chlorophenyl group:

    Construction of the quinazolinone core: The quinazolinone core can be synthesized via a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde.

    Formation of the dioxolo ring: The dioxolo ring is typically formed through a cyclization reaction involving a diol and a suitable electrophile.

    Final assembly: The final step involves the coupling of the oxadiazole and quinazolinone intermediates through a sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

6-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under certain conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Applications De Recherche Scientifique

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique properties.

Mécanisme D'action

The mechanism of action of 6-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets in a specific manner, potentially leading to the modulation of biological pathways.

Comparaison Avec Des Composés Similaires

Table 1: Structural Features of Comparable Heterocyclic Compounds

Compound Name/ID Core Structure Key Substituents/Modifications Biological Relevance
Target Compound Quinazolin-8-one + [1,3]dioxolo 7-methyl, 3-(3-chlorophenyl)-1,2,4-oxadiazole Potential kinase inhibition
Compound 8 () Triazolo[4,3-c]quinazolin-5(6H)-one Cinnamoyl group at position 6 Antimicrobial/anti-inflammatory
Compound 8a/8b () Triazolo[4,3-c]quinazolinone Alkyl 2-(substituted-acetate) groups Probable CNS activity
Compound in Triazolo[3,4-b][1,3,4]thiadiazine 2,6-Dichlorophenyl, pyrazole, carboxylic acid COX-2 inhibition (vs. celecoxib)

Key Observations :

  • The quinazolinone core is shared across compounds but modified with fused rings (e.g., triazolo in , thiadiazine in ). These alterations influence electronic properties and binding affinity.
  • Substituent Variability : The target compound’s 3-chlorophenyl-oxadiazole group contrasts with dichlorophenyl () or cinnamoyl () groups. Halogenated aryl groups enhance lipophilicity and target interaction, while ester/carboxylic acid groups (a/8b) improve solubility .
  • Linker Diversity : The sulfanyl bridge in the target compound differs from acetamide or ester linkers in analogs, affecting metabolic stability and conformational flexibility .

Critical Analysis :

  • The target compound’s synthesis likely parallels methods in and , utilizing polar aprotic solvents (DMF, dioxane) and catalysts (KI, triethylamine) for regioselectivity .
  • highlights the importance of regioselective substitution in avoiding byproducts, a challenge when multiple reactive sites exist (e.g., aminoazole nitrogen atoms) .

Physicochemical and Pharmacokinetic Properties

Table 3: Computational and Experimental Properties

Parameter Target Compound Compound in Celecoxib (Reference)
Lipophilicity (LogP) Estimated >3.5 (oxadiazole) 2.8–3.1 3.5
Water Solubility Low (chlorophenyl group) Moderate (carboxylic acid) Low
Drug-Likeness (SwissADME) Probable CYP inhibition Compliant with Lipinski’s rules Yes

Insights :

  • In contrast, the carboxylic acid derivative in shows improved solubility, aligning with its comparison to celecoxib .

Pharmacological Activity and Structure-Activity Relationships (SAR)

  • Triazoloquinazolinones () exhibit antimicrobial activity, with cinnamoyl derivatives showing enhanced potency due to extended conjugation .
  • Dichlorophenyl-thiadiazine () demonstrates COX-2 selectivity, attributed to bulky substituents mimicking celecoxib’s sulfonamide group .
  • The target compound’s oxadiazole moiety may confer kinase inhibitory activity, as 1,2,4-oxadiazoles are known ATP-binding site disruptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Reactant of Route 2
Reactant of Route 2
6-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.